molecular formula C24H22N4O5 B2768909 EP2 receptor antagonist-1 CAS No. 848920-08-1

EP2 receptor antagonist-1

货号: B2768909
CAS 编号: 848920-08-1
分子量: 446.463
InChI 键: OHXALKVNKANGKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EP2 受体拮抗剂-1 是一种强效且选择性地拮抗前列腺素 E2 受体亚型 EP2 的化合物。该化合物因其在治疗各种炎症和神经退行性疾病的潜在治疗应用而受到广泛关注。 EP2 受体是一种 G 蛋白偶联受体,介导多种生理和病理过程,包括炎症、神经保护和癌症进展 .

准备方法

EP2 受体拮抗剂-1 的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。一种常见的合成路线包括以下步骤:

文献中没有详细记载 EP2 受体拮抗剂-1 的工业生产方法。合成通常涉及优化反应条件,例如温度、溶剂和催化剂,以实现高产率和纯度。

化学反应分析

EP2 受体拮抗剂-1 会经历各种化学反应,包括:

从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生羟基化或羧化衍生物,而还原可能会产生醇或胺。

科学研究应用

Therapeutic Applications

1. Anti-inflammatory Effects

EP2 receptor antagonists have shown potential in reducing inflammation in various models. For instance, studies indicate that these antagonists can suppress inflammatory gene expression induced by EP2 activation in microglial cells, suggesting a role in managing neuroinflammatory conditions .

2. Neurological Disorders

Research has demonstrated that EP2 antagonism can alleviate symptoms associated with neurodegenerative diseases and brain injuries. In rodent models of stroke, EP2 antagonists have been shown to reduce infarct volume and improve neurological outcomes by downregulating pro-inflammatory cytokines .

3. Cancer Therapy

EP2 receptor antagonist-1 has also been investigated for its role in cancer treatment. In glioblastoma models, it has been reported to inhibit tumor growth and promote apoptosis in cancer cells by blocking PGE2 signaling pathways . This suggests a dual role for EP2 antagonists in both suppressing tumor growth and mitigating inflammatory responses.

Case Studies and Research Findings

The following table summarizes key findings from various studies on the efficacy of this compound across different models:

StudyModelFindingsReference
Study 1Ischemic StrokeReduced infarct volume; improved neurological scores
Study 2GlioblastomaDecreased tumor growth; increased survival rates
Study 3Neuroinflammation (LPS-induced)Blunted inflammatory cytokine response; improved cognitive function
Study 4Endometriosis Mouse ModelReversed mechanical allodynia; reduced inflammation

Pharmacokinetics and Selectivity

This compound exhibits favorable pharmacokinetic properties, including good brain permeability and a suitable plasma half-life. These characteristics are crucial for ensuring effective delivery to target sites within the CNS . Additionally, advancements in the development of second-generation antagonists have focused on enhancing selectivity for the EP2 receptor over other prostanoid receptors, which may reduce potential side effects associated with broader inhibition .

生物活性

The EP2 receptor antagonist-1 (EP2A1) is a compound that targets the prostaglandin E2 (PGE2) receptor subtype EP2, which is part of the G-protein coupled receptor family. This receptor plays a significant role in various biological processes, including inflammation, pain modulation, and cancer progression. This article delves into the biological activity of EP2A1, summarizing its mechanisms of action, therapeutic potentials, and relevant research findings.

EP2A1 functions primarily by blocking the effects of PGE2 on the EP2 receptor. This blockade leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which subsequently affects various signaling pathways involved in cell proliferation, survival, and inflammation. The following pathways are notably impacted:

  • Inhibition of cAMP Signaling: Activation of the EP2 receptor typically increases cAMP levels, leading to downstream effects such as protein kinase A (PKA) activation and modulation of gene expression. By antagonizing this receptor, EP2A1 reduces these signaling cascades, which can mitigate inflammatory responses and tumor growth .
  • Impact on Immune Function: EP2 signaling is known to suppress immune responses by inhibiting the production of pro-inflammatory cytokines. Antagonism of this pathway can restore immune function, enhancing the efficacy of cancer immunotherapies .

Therapeutic Applications

EP2A1 has shown promise in several therapeutic areas:

  • Cancer Treatment: Research indicates that EP2 antagonists can significantly reduce tumor growth in models of glioblastoma and neuroblastoma. For instance, the antagonist TG6-10-1 (a related compound) demonstrated a 63% reduction in tumor burden in mice with COX2-overexpressing tumors . Additionally, high levels of EP2 expression have been correlated with poor prognosis in neuroblastoma patients, suggesting that targeting this receptor may improve survival outcomes .
  • Pain Management: In preclinical models of endometriosis, EP2 antagonism has been shown to alleviate hyperalgesia (increased sensitivity to pain). One study reported that an EP2 antagonist reduced primary hyperalgesia by 80% and secondary hyperalgesia by 40%, indicating its potential as an analgesic agent .
  • Neuroprotection: Studies have suggested that EP2 antagonists can mitigate neuroinflammation and cognitive deficits associated with conditions like epilepsy and aging. For example, treatment with an EP2 antagonist improved cognitive function in models of pilocarpine-induced seizures by reducing neuroinflammatory markers .

Table 1: Summary of Key Research Findings on EP2A1

StudyModelFindings
Jiang et al. (2013) GlioblastomaTG6-10-1 reduced tumor growth by 63% in COX2-overexpressing models.
Hou et al. (2023) NeuroblastomaHigh EP2 expression linked to poor survival; targeting EP2 improved outcomes.
Nature Study (2017) EndometriosisEP2 antagonist reduced primary hyperalgesia by 80%.
PMC Study (2023) Cognitive DeclineInhibition restored memory deficits in aged mice.

Case Study: Glioblastoma Multiforme

In a notable case study involving glioblastoma multiforme (GBM), researchers administered an EP2 antagonist to athymic nude mice inoculated with COX2-overexpressing SF767 cells. The treatment led to significant reductions in tumor size and angiogenesis markers, highlighting the antagonist's potential as a therapeutic agent for aggressive brain tumors .

属性

IUPAC Name

oxolan-2-ylmethyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c25-22-20(24(29)33-13-15-4-3-9-30-15)21-23(27-17-6-2-1-5-16(17)26-21)28(22)14-7-8-18-19(12-14)32-11-10-31-18/h1-2,5-8,12,15H,3-4,9-11,13,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXALKVNKANGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCCO6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。